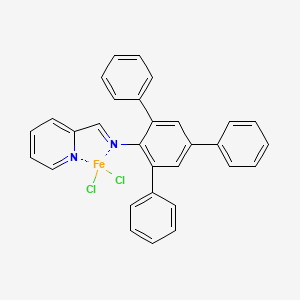
dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine is a coordination compound that features iron as the central metal atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine typically involves the reaction of iron chloride with 1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the iron center.
Substitution: Ligands around the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction could yield iron(I) or iron(0) species. Substitution reactions typically result in the replacement of one or more ligands around the iron center.
Scientific Research Applications
Dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve metal ion dysregulation.
Mechanism of Action
The mechanism by which dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine exerts its effects is largely dependent on its ability to coordinate with other molecules. The iron center can interact with various substrates, facilitating chemical transformations through electron transfer or by providing a reactive site for bond formation or cleavage. The specific pathways involved can vary depending on the reaction or application .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(1,10-phenanthroline)iron(II): Another iron coordination compound with similar catalytic properties.
Iron(III) chloride pyridine complex: A simpler iron-pyridine complex used in various chemical reactions.
Iron(II) tris(2-pyridylmethyl)amine complex: Known for its use in oxidation reactions.
Uniqueness
Dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine is unique due to the presence of the bulky triphenylphenyl group, which can influence the compound’s reactivity and stability. This structural feature can provide steric protection to the iron center, potentially enhancing its selectivity and efficiency in catalytic applications.
Properties
Molecular Formula |
C30H22Cl2FeN2 |
|---|---|
Molecular Weight |
537.3 g/mol |
IUPAC Name |
dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine |
InChI |
InChI=1S/C30H22N2.2ClH.Fe/c1-4-12-23(13-5-1)26-20-28(24-14-6-2-7-15-24)30(32-22-27-18-10-11-19-31-27)29(21-26)25-16-8-3-9-17-25;;;/h1-22H;2*1H;/q;;;+2/p-2 |
InChI Key |
DYJUXFJEVQHNMN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N=CC4=CC=CC=N4)C5=CC=CC=C5.Cl[Fe]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















